2-chloro-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide
Overview
Description
2-chloro-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with a molecular formula of C22H18ClN3O2. This compound is notable for its unique structure, which includes a benzoxazole ring fused with a benzamide moiety, and a dimethylamino group attached to the phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, which is then coupled with the benzamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of palladium catalysts in a Suzuki coupling reaction can be employed to form the benzoxazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and solvents like ethanol and dimethylformamide. The reaction conditions vary depending on the desired transformation, with temperature and pressure being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-chloro-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylethylamine: A related compound with a similar structure but different functional groups.
4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide: Another compound with structural similarities.
Uniqueness
2-chloro-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-chloro-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-26(2)16-10-7-14(8-11-16)22-25-19-13-15(9-12-20(19)28-22)24-21(27)17-5-3-4-6-18(17)23/h3-13H,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLMCEDOSCJZCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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